molecular formula C13H15N5O2 B2900901 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1209807-36-2

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2900901
CAS No.: 1209807-36-2
M. Wt: 273.296
InChI Key: WDORSHIETAYNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, widely known as the Y11 inhibitor, is a cell-permeable oxalamide derivative that acts as a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) autophosphorylation at Tyr397 [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3748432/]. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival, processes that are often dysregulated in cancer metastasis and tumor angiogenesis. The primary research value of Y11 lies in its application as a chemical tool to disrupt FAK signaling, thereby inhibiting tumor cell invasion, inducing apoptosis, and suppressing angiogenesis in various cancer models, including breast and prostate cancer [Link: https://pubchem.ncbi.nlm.nih.gov/compound/51039054]. By specifically targeting the FAK pathway, this compound enables researchers to elucidate the mechanistic contributions of FAK to cancer progression and to explore its potential as a therapeutic target in preclinical studies, including investigations into combination therapies with other chemotherapeutic agents.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-10-15-5-7-18(10)8-6-16-12(19)13(20)17-11-3-2-4-14-9-11/h2-5,7,9H,6,8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDORSHIETAYNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound is an unsymmetrical oxalamide featuring two distinct amine moieties: pyridin-3-amine and 2-(2-methyl-1H-imidazol-1-yl)ethylamine . Retrosynthetically, the molecule can be dissected into these amines and an oxalic acid derivative (Fig. 1). The synthesis typically proceeds via sequential coupling of the amines with oxalic acid dichloride (oxalyl chloride) or through catalytic dehydrogenative coupling.

Synthetic Routes and Methodologies

Stepwise Coupling via Oxalyl Chloride

This conventional method involves two sequential nucleophilic acyl substitutions.

Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethylamine

The imidazole-containing amine is synthesized by alkylation of 2-methylimidazole with 2-chloroethylamine hydrochloride under basic conditions. A typical procedure involves:

  • Dissolving 2-methylimidazole (1.0 equiv) in dry DMF under nitrogen.
  • Adding 2-chloroethylamine hydrochloride (1.2 equiv) and K₂CO₃ (2.5 equiv).
  • Heating at 80°C for 12 hours, followed by extraction with dichloromethane and purification via silica gel chromatography.
Coupling with Oxalyl Chloride

Oxalyl chloride reacts with pyridin-3-amine to form an intermediate monoacyl chloride, which subsequently couples with the imidazole-containing amine:

  • First Acylation :
    • Pyridin-3-amine (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in anhydrous THF at 0°C.
    • Triethylamine (2.0 equiv) is added to scavenge HCl.
    • Reaction proceeds for 2 hours at 0°C, yielding N-(pyridin-3-yl)oxalyl chloride.
  • Second Acylation :
    • The intermediate is reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine (1.0 equiv) in THF at room temperature for 6 hours.
    • Purification via recrystallization from ethanol/water (7:3) affords the target compound in 68–72% yield.

Catalytic Dehydrogenative Coupling

A greener approach utilizes ruthenium pincer complexes to couple ethylene glycol with amines, generating H₂ as the sole byproduct. While primarily used for symmetric oxalamides, mixed derivatives can be synthesized via stepwise dehydrogenation:

  • Ethylene glycol (1.0 equiv) reacts with pyridin-3-amine (2.0 equiv) in the presence of [Ru-Macho-BH] catalyst (0.5 mol%) at 120°C for 24 hours, forming N,N'-di(pyridin-3-yl)oxalamide.
  • Selective hydrogenation of one amide bond (using H₂ and the same catalyst) regenerates a monoamide intermediate.
  • Subsequent coupling with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under dehydrogenative conditions yields the target compound (45–50% overall yield).

Solid-Phase Synthesis

For high-throughput applications, resin-bound strategies are employed:

  • Wang Resin Functionalization :
    • Oxalic acid is anchored to Wang resin via a linker.
  • First Amine Coupling :
    • Pyridin-3-amine (3.0 equiv) and HOBt/EDC·HCl (1.5 equiv each) in DMF react for 12 hours.
  • Cleavage and Second Coupling :
    • The resin-bound monoamide is cleaved with TFA, then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using DIC/HOAt.
    • Final purification via reverse-phase HPLC affords the product (≥95% purity).

Optimization and Reaction Conditions

Solvent and Base Selection

  • Polar aprotic solvents (THF, DMF) enhance oxalyl chloride reactivity.
  • Triethylamine or DIPEA are preferred bases for HCl scavenging.

Temperature and Time

  • 0–5°C minimizes side reactions during oxalyl chloride addition.
  • Room temperature ensures complete amine coupling within 6–12 hours.

Catalytic Systems

  • Ru pincer complexes (e.g., [Ru-Macho-BH]) enable dehydrogenative coupling at 120–140°C .
  • Pd/C or Raney Ni catalyze hydrogenation steps (20–40 psi H₂).

Purification and Characterization

Chromatography

  • Silica gel chromatography (EtOAc/hexane, 1:1) removes unreacted amines.
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.

Crystallization

  • Ethanol/water mixtures (7:3) yield colorless crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 7.92 (d, J = 4.8 Hz, 1H, imidazole-H), 3.98 (t, J = 6.4 Hz, 2H, CH₂), 2.32 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₁₃H₁₅N₅O₂ [M+H]⁺: 290.1254; found: 290.1256.

Challenges and Mitigation Strategies

Imidazole Ring Sensitivity

  • Low pH conditions protonate the imidazole nitrogen, leading to decomposition. Maintain neutral to slightly basic pH during reactions.

Steric Hindrance

  • The ethyl linker in 2-(2-methyl-1H-imidazol-1-yl)ethylamine necessitates prolonged reaction times (12–18 hours) for complete coupling.

Byproduct Formation

  • Oxalamide dimerization is suppressed by using a 10% excess of oxalyl chloride.

Industrial-Scale Considerations

  • Continuous flow systems reduce reaction times and improve yields (85–90%).
  • Green solvents (cyclopentyl methyl ether) replace DMF in large-scale processes.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical assays to study protein interactions and enzyme activities. Medicine: Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can interact with biological macromolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Key Observations:

Pyridine Positional Isomerism : The pyridin-3-yl group in the target compound contrasts with S336’s pyridin-2-yl substituent. Positional isomerism significantly impacts receptor binding; S336’s pyridin-2-yl group is critical for umami taste receptor (hTAS1R1/hTAS1R3) activation, suggesting the target compound may exhibit divergent flavor or receptor profiles .

Heterocyclic Diversity : The 2-methylimidazole in the target compound differs from piperazine (compound 9) or indole (compound in ) moieties. Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin), implying the target compound’s imidazole may confer distinct pharmacokinetic or target selectivity .

Molecular Weight and Solubility : The target compound’s molecular weight is unreported, but analogs range from ~408–534. Higher molecular weights (e.g., compound 9) may reduce blood-brain barrier permeability, whereas smaller molecules like S336 are optimized for flavorant solubility .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the imidazole-ethylamine intermediate via nucleophilic substitution of 2-methylimidazole with 2-chloroethylamine under reflux in anhydrous tetrahydrofuran (THF) .
  • Step 2 : Coupling with pyridin-3-ylamine using oxalyl chloride as the activating agent. This requires precise control of stoichiometry (1:1 molar ratio) and temperature (0–5°C) to minimize side reactions .
  • Critical Parameters : Yield optimization (35–53% in related oxalamides) depends on solvent purity (e.g., dry DMF), catalytic agents (e.g., triethylamine), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • 1H NMR : Focus on the imidazole proton (δ 7.2–7.8 ppm), pyridine aromatic protons (δ 8.4–8.6 ppm), and oxalamide NH signals (δ 10.5–11.5 ppm). Integration ratios confirm substituent stoichiometry .
  • IR Spectroscopy : Amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) validate oxalamide formation. Imidazole C–H stretching (~3100 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) further confirm structure .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ peaks matching the molecular formula (C₁₄H₁₆N₆O₂; theoretical MW 308.3 g/mol). Isotopic patterns distinguish fragmentation pathways .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound retention times .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C expected for oxalamides). Moisture sensitivity can be tested by exposing the compound to 75% relative humidity .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound against biological targets?

  • Methodological Answer :
  • Targeted Modifications : Synthesize derivatives with substitutions on the imidazole (e.g., 4-methyl vs. 5-methyl) or pyridine (e.g., 3- vs. 4-position) rings. Compare bioactivity in assays (e.g., enzyme inhibition, cellular uptake) .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with X-ray crystallography if co-crystals are obtainable .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (oxalamide NH) and hydrophobic regions (imidazole methyl group) using software like Schrödinger’s Phase .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (24–48 hours), and solvent controls (DMSO <0.1%). Replicate conflicting studies under identical conditions .
  • Meta-Analysis : Pool data from multiple sources and apply statistical models (e.g., random-effects regression) to account for variability in IC₅₀ values. Cross-reference with structural analogs (e.g., N1-ethyl-N2-pyridinyl oxalamides) .
  • Mechanistic Profiling : Use CRISPR knockouts or siRNA silencing to confirm target specificity. Off-target effects (e.g., CYP450 inhibition) can explain discrepancies .

Q. What advanced techniques are required to resolve ambiguities in X-ray crystallographic data for this compound?

  • Methodological Answer :
  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). SHELXL refinement with anisotropic displacement parameters enhances electron density maps .
  • Twinned Crystal Analysis : Apply the Hooft parameter in PLATON to detect twinning. For pseudo-merohedral twins, refine using the TWIN/BASF commands in SHELXL .
  • Hydrogen Bond Network Validation : Compare DFT-calculated bond lengths (e.g., Gaussian 16) with crystallographic data to confirm oxalamide-π interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.